2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
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Overview
Description
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound featuring a pyrazole ring structure. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties . This compound’s unique structure, with both chloro and trifluoromethyl groups, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of pyrazole derivatives typically involves cyclization reactions. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles . Industrial production methods may utilize catalytic processes, such as Ru-catalyzed dehydrogenative coupling reactions, to achieve high yields and selectivity .
Chemical Reactions Analysis
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using bases like KOtBu.
Cyclization: The compound can form various cyclic structures through intramolecular reactions.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets. The compound’s pyrazole rings can bind to enzymes and receptors, modulating their activity. The chloro and trifluoromethyl groups enhance its binding affinity and selectivity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
3,5-Dimethyl-1H-pyrazole: Known for its use in coordination chemistry and as a ligand.
4-Chloro-3-(trifluoromethyl)-1H-pyrazole: Studied for its herbicidal properties.
Cyclopropyl-pyrazole derivatives: Investigated for their potential as anti-inflammatory agents.
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14ClF3N4O |
---|---|
Molecular Weight |
346.73 g/mol |
IUPAC Name |
2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C14H14ClF3N4O/c1-7-5-8(2)22(19-7)10(23)6-21-12(9-3-4-9)11(15)13(20-21)14(16,17)18/h5,9H,3-4,6H2,1-2H3 |
InChI Key |
UNENQJTVIBUNJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)CN2C(=C(C(=N2)C(F)(F)F)Cl)C3CC3)C |
Origin of Product |
United States |
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